REACTION_CXSMILES
|
[H][H].[CH3:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]CCC=C.N1[CH:18]=[CH:17][C:16](C)=[CH:15][CH:14]=1.[CH3:20][OH:21].[C]=[O:23]>C([O-])(=O)CCCCCCC.[Co+2].C([O-])(=O)CCCCCCC>[C:8]([O:21][CH3:20])(=[O:23])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:5.6.7,^3:21|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.65 mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCC=C
|
Name
|
|
Quantity
|
0.08 mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0.008 mol
|
Type
|
catalyst
|
Smiles
|
C(CCCCCCC)(=O)[O-].[Co+2].C(CCCCCCC)(=O)[O-]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a capacity of 100 ml, 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was conducted at a temperature of 160°C
|
Type
|
CUSTOM
|
Details
|
to thereby prepare a catalyst
|
Type
|
ADDITION
|
Details
|
Subsequently, the previously prepared catalyst was added to the contents of the latter autoclave, and 5 hours'
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
reaction of the mixture
|
Type
|
CUSTOM
|
Details
|
was effected at a temperature of 160°C under the same pressure, or 30 Kg/cm2
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCC)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |